4-Amino-3-hydroxybenzoic acid hydrochloride
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Overview
Description
4-Amino-3-hydroxybenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceutical and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-3-hydroxybenzoic acid hydrochloride typically involves the following steps:
Nitration: 3-Hydroxybenzoic acid is nitrated to form 3-Hydroxy-4-nitrobenzoic acid.
Reduction: The nitro group in 3-Hydroxy-4-nitrobenzoic acid is reduced to an amino group, resulting in 4-Amino-3-hydroxybenzoic acid.
Hydrochloride Formation: The final step involves the conversion of 4-Amino-3-hydroxybenzoic acid to its hydrochloride salt by reacting it with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group.
Pressurized Reduction: Conducting the reduction reaction under pressurized conditions to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be further reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), catalytic hydrogenation with Pd/C.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-3-hydroxybenzoic acid hydrochloride has several scientific research applications:
Pharmaceuticals: Used in the synthesis of sphingosine kinase inhibitors, which are important in cancer research and treatment.
Biology: Acts as a precursor in the synthesis of compounds with neuroprotective properties.
Chemistry: Serves as an intermediate in the synthesis of dyes and other organic compounds.
Industry: Utilized in the production of high-performance materials such as polybenzoxazole polymers.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-aminobenzoic acid: Similar structure but with different positional isomerism.
4-Hydroxybenzoic acid: Lacks the amino group, leading to different chemical properties and applications.
Uniqueness
4-Amino-3-hydroxybenzoic acid hydrochloride is unique due to its dual functional groups (amino and hydroxyl) on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H8ClNO3 |
---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
4-amino-3-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,9H,8H2,(H,10,11);1H |
InChI Key |
UIWLOPADRZFOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)N.Cl |
Origin of Product |
United States |
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